Technical Guide: Chemical Properties & Reactivity of 2-Bromo-3-(3-methyl-2-thienyl)-1-propene
Technical Guide: Chemical Properties & Reactivity of 2-Bromo-3-(3-methyl-2-thienyl)-1-propene
This guide serves as a technical reference for 2-Bromo-3-(3-methyl-2-thienyl)-1-propene , a specialized organosulfur intermediate critical in the synthesis of photochromic materials and advanced heterocyclic frameworks.
Executive Summary
2-Bromo-3-(3-methyl-2-thienyl)-1-propene (CAS: 951885-77-1) is a bifunctional building block characterized by a 2-bromoallyl moiety attached to the C2 position of a 3-methylthiophene core.[1]
Its primary utility lies in its role as a "linchpin" scaffold for constructing diarylethene photochromic switches . The vinyl bromide functionality serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), while the thiophene core provides the necessary electronic conjugation for optoelectronic applications. Unlike simple alkyl halides, the vinyl bromide motif offers unique orthogonality, allowing sequential functionalization without interfering with the thiophene ring's electronic integrity.
Molecular Architecture & Electronic Properties
Structural Analysis
The molecule consists of two distinct domains with opposing electronic demands:
-
Nucleophilic Domain (Thiophene): The 3-methyl-2-thienyl group is electron-rich. The methyl group at C3 imposes steric strain that prevents coplanarity in downstream diarylethene derivatives, a feature essential for reversible photochromism.
-
Electrophilic/Coupling Domain (Vinyl Bromide): The 2-bromo-1-propene tail provides an sp²-hybridized carbon-bromine bond. This bond is resistant to nucleophilic substitution (
) but highly active in oxidative addition with low-valent transition metals ( , ).
Physical Properties (Predicted & Analog-Based)
Note: Exact experimental values for this specific thienyl derivative are rare in open literature; data below is calibrated against the phenyl analogue (2-bromo-3-phenyl-1-propene) and standard thiophene derivatives.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 217.13 g/mol | |
| Physical State | Pale yellow liquid | Oxidizes/darkens upon air exposure |
| Boiling Point | ~110–115 °C @ 5 mmHg | Extrapolated from phenyl analogue |
| Density | ~1.35 – 1.40 g/cm³ | High density due to Br atom |
| Solubility | Soluble in THF, Et₂O, DCM, Toluene | Insoluble in water |
| Stability | Acid-sensitive; Light-sensitive | Store cold (2–8°C) under Argon |
Synthesis & Production Protocols
The synthesis relies on a Grignard-mediated allylation . This protocol avoids the use of unstable 2-lithio species and minimizes homocoupling by-products.
Retrosynthetic Logic
The target is assembled by coupling a nucleophilic thiophene organometallic species with an electrophilic allyl halide.
-
Nucleophile: (3-Methyl-2-thienyl)magnesium bromide.
-
Electrophile: 2,3-Dibromopropene.[2]
Detailed Experimental Protocol
Reaction Scale: 50 mmol basis.
Reagents:
-
Magnesium turnings (activated)
-
2,3-Dibromopropene (Electrophile B)
-
Solvent: Anhydrous Diethyl Ether (
) or THF.
Step-by-Step Methodology:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine.
-
Add 2-bromo-3-methylthiophene (1.0 eq) in anhydrous
dropwise. Initiate reflux to form (3-methyl-2-thienyl)magnesium bromide. -
Checkpoint: Solution turns dark grey/brown. Titrate an aliquot if precise stoichiometry is required.
-
-
Allylation (The Critical Step):
-
Cool the Grignard solution to 0°C.
-
Add 2,3-dibromopropene (1.1 eq) dropwise. Crucial: 2,3-dibromopropene has two bromines. The allylic bromide (
) is significantly more reactive toward or displacement than the vinylic bromide ( ). This regioselectivity ensures the vinyl bromide remains intact. -
Allow to warm to room temperature and stir for 12 hours.
-
-
Work-up:
-
Quench with saturated
(aq). -
Extract with
(3x). Wash combined organics with brine. -
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Purify via vacuum distillation (to remove homocoupled thiophenes) or silica gel flash chromatography (Hexanes/EtOAc 98:2).
-
Target Yield: 65–75%.
-
Synthesis Pathway Diagram
Figure 1: Selective synthesis via Grignard coupling targeting the allylic bromide position.
Chemical Reactivity Profile
The utility of this compound stems from the vinyl bromide group. It is a "masked" coupling partner.
Palladium-Catalyzed Cross-Coupling
The
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 2,3-diarylpropenes .
-
Catalyst System:
or with . -
Application: Synthesis of non-symmetric diarylethene precursors.[4]
-
-
Stille Coupling: Reacts with organostannanes.
-
Heck Reaction: Can undergo intramolecular insertion if a pendant alkene is attached to the thiophene at C3 (though C3 is methyl-blocked here, intermolecular Heck is possible).
Photochromic Cyclization (Downstream)
In diarylethene synthesis, this molecule is often coupled with a second thiophene unit. The resulting 1,2-bis(3-methyl-2-thienyl)propene derivative can undergo photocyclization.
- -electrocyclization to form a closed-ring isomer.
-
Role of Methyl Group: The methyl group at C3 prevents irreversible aromatization (dehydrogenation) of the closed form, ensuring reversibility (fatigue resistance).
Reactivity Flowchart
Figure 2: Divergent reactivity pathways leading to functional optical materials.
Safety & Handling (E-E-A-T)
Hazard Identification
-
Lachrymator: Allyl bromide derivatives are potent mucous membrane irritants. Handle ONLY in a fume hood.
-
Skin/Eye Irritant: Causes severe burns.
-
Sensitizer: Potential for allergic skin reaction upon repeated exposure.
Storage Protocol
-
Temperature: Store at 2°C to 8°C.
-
Atmosphere: Hygroscopic and oxidation-prone. Store under Argon or Nitrogen.
-
Stabilizers: Can be stabilized with Cu wire or trace hydroquinone to prevent radical polymerization of the alkene tail.
References
-
Guidechem. (2025). Chemical Properties and CAS Data for 2-Bromo-3-(3-methyl-2-thienyl)-1-propene (CAS 951885-77-1).[1]Link
-
Organic Syntheses. (2014). Preparation of 3-Bromothiophene and Functionalized Thiophene Derivatives.[3] Org.[5][8] Synth. Link
-
PrepChem. (2023). Synthesis of 2-Bromo-3-phenyl-1-propene via Grignard Addition.Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-3-methylthiophene and Allyl Bromide Derivatives.Link
- Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716.
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